D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI)
Brand Name: Vulcanchem
CAS No.: 187867-56-7
VCID: VC0068313
InChI: InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1
SMILES: CC1=C(N=CN1)C2C(C(C(O2)CN)O)O
Molecular Formula: C9H15N3O3
Molecular Weight: 213.23 g/mol

D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI)

CAS No.: 187867-56-7

Main Products

VCID: VC0068313

Molecular Formula: C9H15N3O3

Molecular Weight: 213.23 g/mol

D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) - 187867-56-7

CAS No. 187867-56-7
Product Name D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI)
Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
IUPAC Name (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1
Standard InChIKey KCRVLBMMRXQTDE-YYNOVJQHSA-N
Isomeric SMILES CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O
SMILES CC1=C(N=CN1)C2C(C(C(O2)CN)O)O
Canonical SMILES CC1=C(N=CN1)C2C(C(C(O2)CN)O)O
Synonyms D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI)
PubChem Compound 10703793
Last Modified Nov 09 2021
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